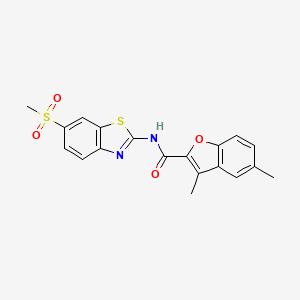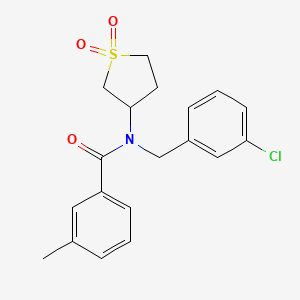
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest due to its potential therapeutic effects and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to streamline the production process .
Chemical Reactions Analysis
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent for treating various diseases .
In medicine, this compound has been investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been explored for its use in drug delivery systems and as a diagnostic tool. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes .
For example, it may inhibit the activity of specific kinases or proteases, resulting in the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other benzothiazole derivatives, such as N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide and N-[6-(methanesulfonyl)-1,3-benzothiazol-2-yl]-N’-(4-nitrophenyl)urea .
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the benzothiazole and benzofuran moieties, which contribute to its distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H16N2O4S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3,5-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4S2/c1-10-4-7-15-13(8-10)11(2)17(25-15)18(22)21-19-20-14-6-5-12(27(3,23)24)9-16(14)26-19/h4-9H,1-3H3,(H,20,21,22) |
InChI Key |
HFHRGLDTZUHVHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12146930.png)
![Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate](/img/structure/B12146936.png)
![3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12146938.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146953.png)
![(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12146954.png)
![butyl 2-amino-1-[(pyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12146959.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146961.png)
![1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12146963.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12146981.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12146999.png)
}-N-(9-ethylcarba zol-3-yl)acetamide](/img/structure/B12147001.png)

![ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12147009.png)
![3-chloro-N-{3-[(2-phenylethyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12147010.png)
